molecular formula C18H13ClO4 B2745086 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate CAS No. 859324-11-1

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No. B2745086
CAS RN: 859324-11-1
M. Wt: 328.75
InChI Key: CPFCSBARSVWUAB-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen, also known as benzopyran, with additional functional groups . Chromen derivatives are often studied for their potential biological activities.


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions, cyclization, and others .


Molecular Structure Analysis

The molecular structure of similar compounds often involves aromatic rings, carbonyl groups, and other functional groups . The exact structure would depend on the specific locations and orientations of these groups.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule .


Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound .

Scientific Research Applications

Environmental Impacts and Biodegradation

Research on chlorophenols, closely related to chlorophenyl compounds, underscores their environmental presence and biodegradation. Chlorophenols are known precursors to dioxins in municipal solid waste incineration and exhibit moderate toxicity to aquatic life. Their biodegradation is significant in reducing environmental contamination, as studies suggest various pathways and mechanisms for their degradation in the presence of zero valent iron and bimetals of iron. These insights are crucial for developing effective environmental remediation strategies (Conrad, 2005; Peng et al., 2016; Gunawardana et al., 2011).

Pharmacological Applications

In pharmacological research, compounds containing chlorophenyl groups, like "3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate," could potentially be explored for their bioactive properties, similar to other chlorophenyl-based compounds. For instance, chlorophenols have been studied for their toxic effects and mechanisms in fish, indicating potential for exploring toxicological impacts and safety profiles of related compounds in aquatic organisms (Ge et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Related compounds have been reported to modulate oxidative stress and inflammatory pathways . This suggests that the compound may have a similar effect on these biochemical pathways, leading to downstream effects such as the modulation of cell proliferation and inflammation.

Result of Action

Related compounds have been reported to inhibit the proliferation of certain cell types , suggesting that this compound may have similar effects.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the material safety data sheet (MSDS) for specific compounds to understand the potential risks and safety precautions .

Future Directions

Future research on similar compounds often involves exploring their potential biological activities, improving their synthesis methods, and studying their physical and chemical properties .

properties

IUPAC Name

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO4/c1-10-15-8-7-14(22-11(2)20)9-16(15)23-18(21)17(10)12-3-5-13(19)6-4-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFCSBARSVWUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl acetate

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